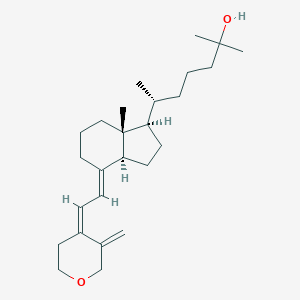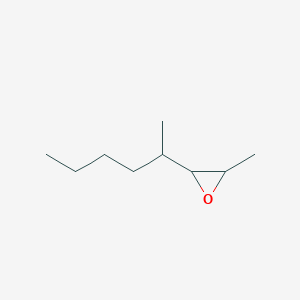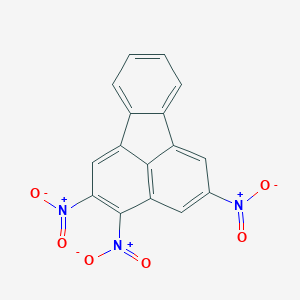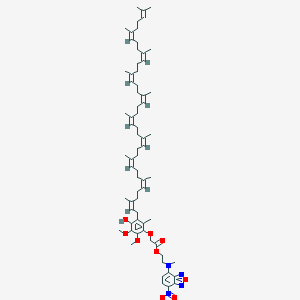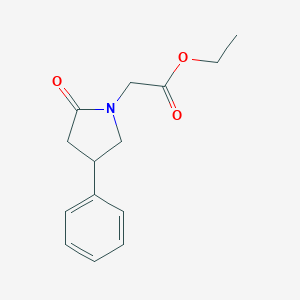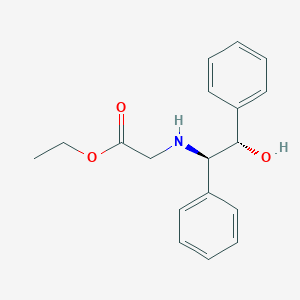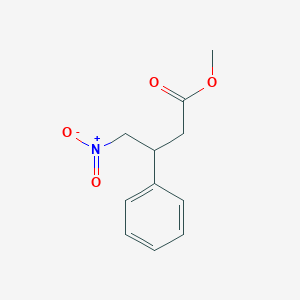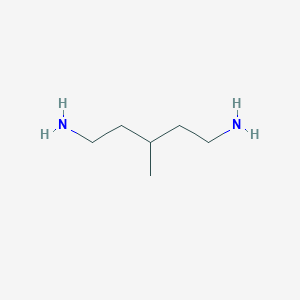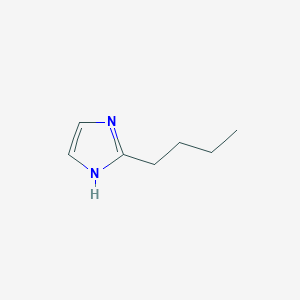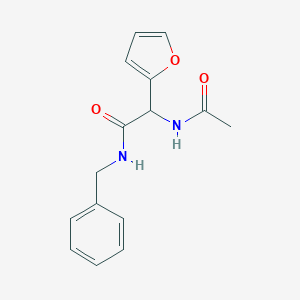
alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide, also known as ABFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABFA is a derivative of furan-2-carboxylic acid and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes involved in the growth and proliferation of cancer cells. alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been found to be overexpressed in various types of cancer, making them a potential target for cancer therapy.
Biochemische Und Physiologische Effekte
Alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and antibacterial properties, alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has been found to have anti-inflammatory and analgesic effects. alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity has been found to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide in lab experiments is its potent anticancer activity against various cancer cell lines. alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide. One area of research could focus on the development of new derivatives of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide with improved solubility and potency. Another area of research could focus on the development of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide-based therapeutics for the treatment of cancer and other diseases. Additionally, research could focus on the elucidation of the mechanism of action of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide and its effects on various biochemical and physiological pathways.
Synthesemethoden
The synthesis of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide involves the reaction of furan-2-carboxylic acid with N-benzylacetamide in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction results in the formation of alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has been found to have potential applications in various scientific research areas such as medicinal chemistry, drug discovery, and cancer research. alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
124421-25-6 |
|---|---|
Produktname |
alpha-Acetamido-N-benzyl-alpha-(furan-2-yl)acetamide |
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-acetamido-N-benzyl-2-(furan-2-yl)acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-11(18)17-14(13-8-5-9-20-13)15(19)16-10-12-6-3-2-4-7-12/h2-9,14H,10H2,1H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
XYLRIGXYOVSAOB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=CC=C2 |
Synonyme |
AcNH-BFA alpha-acetamido-N-benzyl-alpha-(furan-2-yl)acetamide alpha-acetamido-N-benzyl-alpha-(furan-2-yl)acetamide, (R)-isomer alpha-acetamido-N-benzyl-alpha-(furan-2-yl)acetamide, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



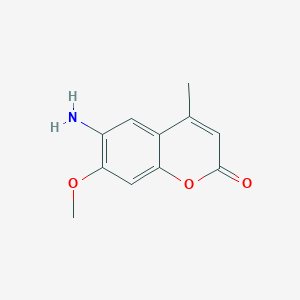
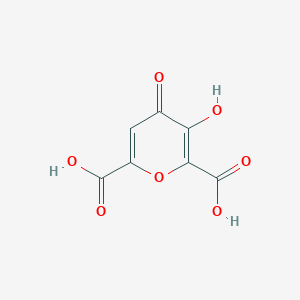
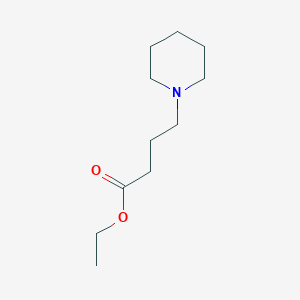
![6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B45909.png)
